molecular formula C15H19N5O B2430714 1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 2225147-47-5

1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B2430714
CAS No.: 2225147-47-5
M. Wt: 285.351
InChI Key: XMZJYZFFKZXCDJ-UHFFFAOYSA-N
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Description

1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, an oxan-4-ylamino group, and a carbonitrile group attached to the pyrazolo[3,4-b]pyridine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl and methyl groups: Alkylation reactions using ethyl and methyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the oxan-4-ylamino group: This step involves the nucleophilic substitution reaction of the pyrazolo[3,4-b]pyridine core with an oxan-4-ylamine derivative.

    Formation of the carbonitrile group: This can be accomplished through the reaction of the intermediate compound with cyanogen bromide or other suitable nitrile-forming reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, amines, and alcohols.

    Hydrolysis: The carbonitrile group can be hydrolyzed to form corresponding carboxylic acids or amides under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in the nature and position of substituents.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar heterocyclic framework but with additional rings and functional groups.

    Indole derivatives: These compounds have a different core structure but may exhibit similar biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-3-20-15-13(9-17-20)14(12(8-16)10(2)18-15)19-11-4-6-21-7-5-11/h9,11H,3-7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZJYZFFKZXCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=C(C(=C2C=N1)NC3CCOCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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